molecular formula C13H16N2O2S2 B2449440 3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene CAS No. 1797638-20-0

3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene

Cat. No. B2449440
CAS RN: 1797638-20-0
M. Wt: 296.4
InChI Key: MFYIOTLBLJKTMU-UHFFFAOYSA-N
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Description

3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in medicinal chemistry and material science, and have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives undergo various chemical reactions. For example, the Vilsmeier-Haack Reaction involves the formylation of electron-rich arenes . The formylating agent, also known as the Vilsmeyer-Haack Reagent, is formed in situ from DMF and phosphorus oxychloride .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives show anti-inflammatory properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Anti-Microbial Properties

Thiophene derivatives also exhibit antimicrobial properties . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Cancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . They are remarkably effective compounds both with respect to their biological and physiological functions .

Use in Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science .

Use in Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They are essential heterocyclic compounds and show a variety of properties and applications .

Role in Synthesis of Conjugated Polymers

Thiophene-based conjugated polymers have been developed for electronic and optoelectronic applications . Nickel and palladium-based catalytic systems have been used in the synthesis of these polymers . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Use as Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They provide protection to metals against corrosion, which is a major issue in industries .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3-[2-[(dimethylsulfamoylamino)methyl]phenyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-15(2)19(16,17)14-9-11-5-3-4-6-13(11)12-7-8-18-10-12/h3-8,10,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYIOTLBLJKTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC=CC=C1C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl({[2-(thiophen-3-YL)phenyl]methyl}sulfamoyl)amine

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